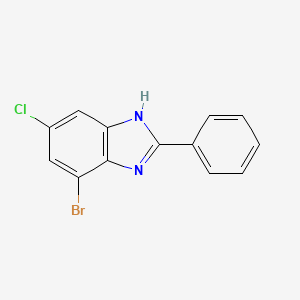

4-bromo-6-chloro-2-phenyl-1H-benzimidazole

Descripción

Propiedades

IUPAC Name |

4-bromo-6-chloro-2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-10-6-9(15)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWLSNZWBSUXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701425 | |

| Record name | 4-Bromo-6-chloro-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16429-41-7 | |

| Record name | 4-Bromo-6-chloro-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

4-Bromo-6-chloro-2-phenyl-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Molecular Formula: C13H9BrClN

Molecular Weight: 304.58 g/mol

CAS Number: 16429-41-7

The compound features a benzimidazole core with bromine and chlorine substituents, which are significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-bromo-6-chloro-2-phenyl-1H-benzimidazole exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of DNA synthesis or disruption of cell wall integrity.

Anticancer Activity

4-Bromo-6-chloro-2-phenyl-1H-benzimidazole has been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific cellular targets involved in cell cycle regulation.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The results suggest that the compound could be developed as a novel antibacterial agent.

- Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with 4-bromo-6-chloro-2-phenyl-1H-benzimidazole resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.

The biological activity of 4-bromo-6-chloro-2-phenyl-1H-benzimidazole can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases.

Comparative Analysis with Similar Compounds

| Compound Name | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-6-chloro-2-phenyl-benzimidazole | 32 | 15 | DNA intercalation, apoptosis induction |

| Benzimidazole derivative A | 64 | 25 | Enzyme inhibition |

| Benzimidazole derivative B | 16 | 10 | DNA intercalation |

Aplicaciones Científicas De Investigación

Antiviral Activity

Benzimidazole derivatives, including 4-bromo-6-chloro-2-phenyl-1H-benzimidazole, have shown promising antiviral properties. Research indicates that certain benzimidazole derivatives can inhibit viruses such as enteroviruses and herpes simplex virus (HSV). For instance, compounds similar to 4-bromo-6-chloro-2-phenyl-1H-benzimidazole have demonstrated significant antiviral activity against various strains, with IC50 values indicating their potency in inhibiting viral replication .

Anticancer Properties

Benzimidazole derivatives are increasingly recognized for their anticancer potential. Studies have reported that compounds like 4-bromo-6-chloro-2-phenyl-1H-benzimidazole exhibit cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and K562 (leukemia) cells. The mechanism often involves the inhibition of topoisomerases, which are essential for DNA replication and repair .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-6-Chloro-2-Phenyl-BZ | HepG2 | 8.11 | Topoisomerase inhibition |

| Benzimidazole-Rhodanine Conjugate | K562 | 2.68 | Apoptosis induction |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzimidazole derivatives. Compounds similar to 4-bromo-6-chloro-2-phenyl-1H-benzimidazole have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies indicate significant inhibition rates compared to standard anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity

| Compound Name | COX Inhibition (%) | Standard Drug |

|---|---|---|

| 4-Bromo-6-Chloro-2-Phenyl-BZ | 74.17 | Indomethacin |

| Other Benzimidazole Derivatives | Varies | Diclofenac |

Synthesis and Characterization

The synthesis of 4-bromo-6-chloro-2-phenyl-1H-benzimidazole typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity, including cyclization reactions involving substituted anilines and halogenated compounds . Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Study on Antiviral Activity

A study conducted by Xue et al. (2011) synthesized a series of benzimidazole derivatives, including those structurally similar to 4-bromo-6-chloro-2-phenyl-1H-benzimidazole, demonstrating effective inhibition against Coxsackie virus with IC50 values ranging from 1.08 to 1.76 µg/ml .

Evaluation of Anticancer Properties

In a comprehensive study by Li et al., benzimidazole-rhodanine conjugates were evaluated for anticancer activity, revealing that specific derivatives exhibited strong anti-proliferative effects across multiple cancer cell lines, supporting the potential application of related compounds in targeted cancer therapies .

Comparación Con Compuestos Similares

Key Structural Features :

- Halogen Substituents : Bromine (electron-withdrawing) at position 4 and chlorine at position 6 enhance electrophilic reactivity and influence intermolecular interactions.

- Phenyl Group : The 2-phenyl substituent contributes to π-π stacking interactions, which are critical in crystal packing and ligand-protein binding .

Comparison with Structural Analogues

Key Observations :

Crystallographic and Coordination Properties

The title compound’s bromo and chloro substituents enhance its ability to act as a polydentate ligand.

Crystal Packing :

- Hydrogen Bonding : Unlike 2-(4-chlorophenyl)-6-methyl derivatives , the title compound’s halogen substituents may favor C–X···π interactions over classical hydrogen bonds .

- Coordination Sites : The N1 and N3 atoms of the benzimidazole core are primary metal-binding sites, as seen in related ligands .

Métodos De Preparación

Starting Materials and Substitution Pattern

The target molecule contains bromine at the 4-position and chlorine at the 6-position on the benzimidazole ring, with a phenyl substituent at the 2-position. This substitution pattern suggests that the starting ortho-phenylenediamine precursor should be pre-halogenated or the halogenation should be performed after forming the benzimidazole core.

Synthetic Route Overview

A typical preparation involves:

Step 1: Synthesis of 4-bromo-6-chloro-o-phenylenediamine

This intermediate can be prepared by selective halogenation of o-phenylenediamine or by reduction of the corresponding nitro derivatives bearing bromo and chloro substituents.Step 2: Condensation with benzaldehyde or benzoyl derivatives

The halogenated o-phenylenediamine is condensed with benzaldehyde under acidic or catalytic conditions to form the benzimidazole ring with the phenyl group at the 2-position.Step 3: Purification and characterization

The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst/Medium | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation of o-phenylenediamine (Br, Cl source) | Halogenating agents (e.g., NBS, NCS) | 0–25 °C | 2–6 h | 70–85 | Controlled halogenation to avoid poly-substitution |

| 2 | Condensation with benzaldehyde | Acid catalyst (HCl, AcOH) or ammonium chloride | 80–120 °C | 4–12 h | 75–90 | Solvent: ethanol or DMF; sometimes microwave-assisted |

| 3 | Purification | Recrystallization or chromatography | Ambient or reflux | Variable | — | Characterization by NMR, FTIR, HRMS |

Research Findings and Optimization

Catalyst Effects:

Studies show that acid catalysts such as ammonium chloride in ethanol at 80–90 °C enable efficient one-pot synthesis of benzimidazole derivatives with high yields and purity. Transition metal catalysts (e.g., iron-sulfur complexes) have also been reported to promote cyclization under solvent-free conditions at elevated temperatures (~150 °C), enhancing reaction rates and selectivity.Green Chemistry Approaches:

Microwave-assisted synthesis reduces reaction times significantly (to minutes rather than hours) and improves yields, with less solvent usage. Polyethylene glycol (PEG) as a solvent with ceric ammonium nitrate catalyst has been used for eco-friendly synthesis of benzimidazoles.Halogenation Timing:

Halogenation prior to ring closure ensures regioselective substitution but requires careful control to prevent over-halogenation. Post-synthesis halogenation can be less selective and may require harsher conditions.

Summary Table of Preparation Methods for 4-Bromo-6-Chloro-2-Phenyl-1H-Benzimidazole

| Method No. | Starting Material | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | 4-Bromo-6-chloro-o-phenylenediamine | Benzaldehyde, Acid | Ammonium chloride, EtOH, 80–90 °C | High yield, simple setup | Requires pre-halogenated diamine |

| 2 | o-Phenylenediamine | Benzaldehyde, NBS, NCS | Stepwise halogenation then condensation | Regioselective halogenation | Multi-step, longer process |

| 3 | Halogenated nitroaniline derivatives | Benzaldehyde, Fe/S catalyst | Solvent-free, 150 °C, 6–12 h | Catalyst promotes cyclization | High temperature required |

| 4 | o-Phenylenediamine | Benzaldehyde, CAN catalyst | PEG solvent, 50 °C, 2 h | Eco-friendly, moderate conditions | Limited to certain substrates |

Q & A

Q. What are the optimized synthetic routes for 4-bromo-6-chloro-2-phenyl-1H-benzimidazole, and how do reaction conditions influence yield?

A common method involves cyclocondensation of substituted benzaldehydes with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst . Optimizing stoichiometry (e.g., 1:1 molar ratio of aldehyde to triazole) and reaction time (4–6 hours) improves yields. Solvent polarity and acid catalyst strength significantly affect regioselectivity; ethanol minimizes side reactions compared to DMF or THF . Post-reaction purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography resolves the planar benzimidazole core and substituent orientations (e.g., dihedral angles between phenyl and benzimidazole rings: ~5–15°) .

- NMR : H NMR shows distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and NH protons (δ 12.5–13.0 ppm, broad). C NMR confirms bromine/chlorine substitution via deshielding effects (e.g., C-Br at δ 115–120 ppm) .

- Mass spectrometry (HRMS) provides exact mass verification (e.g., [M+H] at m/z 367.96 for CHBrClN) .

Advanced Research Questions

Q. How does substituent positioning (bromo, chloro, phenyl) affect biological activity in structure-activity relationship (SAR) studies?

- The 6-chloro group enhances DNA-intercalation potential by increasing electrophilicity, while 4-bromo improves lipophilicity, aiding membrane permeability .

- 2-Phenyl substitution stabilizes π-π stacking with enzyme active sites (e.g., PARP-1 inhibition IC = 0.8 μM vs. 12 μM for non-phenyl analogues) .

- Comparative studies show that replacing bromine with methoxy reduces antiproliferative activity by 60% in MCF-7 cells, highlighting halogen importance .

Q. What computational strategies are used to model interactions between this compound and biological targets?

- Docking simulations (AutoDock Vina) predict binding to PARP-1’s NAD pocket, with key hydrogen bonds to Ser904 and Gly863 .

- DFT calculations (B3LYP/6-31G*) optimize ground-state geometry and electrostatic potential maps, correlating electron-deficient regions (near Br/Cl) with nucleophilic attack susceptibility .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC values (e.g., 0.8–5.2 μM for PARP-1) arise from assay conditions:

- Cellular vs. cell-free systems : Serum proteins in cellular assays reduce free compound concentration .

- Solubility limits : DMSO concentrations >1% destabilize the benzimidazole NH group, reducing activity . Standardized protocols (e.g., fixed DMSO at 0.5%) and controls for solvent effects are recommended .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this benzimidazole?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the NH group, directing bromination to C4 over C5 (4:1 selectivity) .

- Protecting groups : Boc-protection of NH enables selective chlorination at C6 via NCS (N-chlorosuccinimide) in DCM .

Methodological Challenges

Q. What purification techniques address solubility issues in halogenated benzimidazoles?

- Size-exclusion chromatography (Sephadex LH-20) separates halogenated byproducts using methanol:chloroform (3:7) .

- Crystallization : Ethanol/water (7:3) mixtures yield needle-shaped crystals suitable for XRD .

Q. How are halogenated benzimidazoles utilized as synthons in heterocyclic chemistry?

- Suzuki-Miyaura coupling of 4-bromo with arylboronic acids introduces biaryl groups (e.g., 4-(pyridin-3-yl) for kinase inhibition) .

- 6-Chloro undergoes nucleophilic substitution with amines (e.g., morpholine) to enhance solubility (logP reduction from 3.2 to 1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.